4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride
Description
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride (CAS: 1428331-35-4) is a brominated pyrazole derivative with a pyrrolidine substituent at the 1-position and a dihydrochloride salt form. Its molecular formula is C₇H₁₂BrCl₂N₃, with a molecular weight of 289 g/mol and a purity of ≥95% . The compound is classified as a versatile small-molecule scaffold, likely used in medicinal chemistry for drug discovery, though its commercial availability has been discontinued . Key structural features include the bromine atom at the 4-position of the pyrazole ring and the pyrrolidine moiety, which may enhance binding interactions in biological systems. However, detailed physicochemical properties such as melting point, solubility, and stability remain unreported in the available literature.
Properties
IUPAC Name |
4-bromo-1-pyrrolidin-3-ylpyrazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUMNGZXDYQEQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=C(C=N2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Typical Reagents and Conditions for Key Steps
Table 2: Purification and Characterization Data
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a pyrazole ring substituted at the fourth position with a bromine atom and a pyrrolidine group at the third position. This unique structure contributes to its reactivity and potential biological activities.
Medicinal Chemistry
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride has shown promise as a lead compound in drug development due to its biological activity. Research indicates its potential as an inhibitor of specific enzymes and receptors, making it valuable in therapeutic applications.
Key Findings:
- Anticancer Activity: In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cell lines, such as A549 (human lung adenocarcinoma) .
- Anti-inflammatory Properties: Preliminary research suggests potential anti-inflammatory effects, which are currently under investigation .
Chemical Biology
The compound serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals targeting various diseases. Its unique structural features facilitate interactions with biological targets, influencing cellular pathways.
Applications:
- Used to design new pharmaceuticals targeting specific enzymes involved in disease processes.
- Explored for its role in studying enzyme inhibition and receptor interactions .
Industrial Applications
In industry, this compound is utilized in developing new materials and chemical processes. Its reactivity allows it to participate in nucleophilic substitution reactions and cyclization reactions, leading to the formation of diverse chemical structures .
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on A549 cell lines. The results indicated a dose-dependent reduction in cell viability compared to control treatments, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. Using surface plasmon resonance techniques, the binding affinity was quantified, revealing promising results for therapeutic applications targeting inflammatory diseases .
Mechanism of Action
The mechanism by which 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues: Brominated Pyrazole Derivatives
2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)ethylamine Dihydrochloride
This compound (CAS: 2173992-40-8) shares the 4-bromo-pyrazole core but replaces the pyrrolidine group with a methylamine side chain. The dihydrochloride salt enhances solubility, similar to the target compound. Its molecular formula (C₇H₁₄BrCl₂N₃ ) and weight (~307 g/mol) are slightly higher due to the ethyl-methylamine substituent . The structural difference likely alters pharmacokinetic properties, such as membrane permeability or metabolic stability, compared to the pyrrolidine-containing analogue.
4-(4-Bromo-3-(4-bromophenyl)-5-(tetrahydroindolyl)-1H-pyrazol-1-yl)benzenesulfonamide
This brominated pyrazole derivative (compound 16 in ) features a bis-brominated phenyl group and a sulfonamide moiety. Unlike the target compound, it lacks a pyrrolidine group but includes a tetrahydroindole ring, which contributes to its higher molecular weight (620.36 g/mol) and distinct spectroscopic properties (e.g., IR peaks at 1653 cm⁻¹ for C=O) . Such modifications may render it more suitable for targeting enzymes like cyclooxygenase-2 (COX-2), given the sulfonamide group’s historical role in COX inhibitors.
Table 1: Structural and Physicochemical Comparison of Brominated Pyrazoles
Functional Analogues: Dihydrochloride Salts in Drug Development
Trientine Dihydrochloride
Trientine dihydrochloride (a copper-chelating agent) shares the dihydrochloride salt form with the target compound. This salt improves water solubility and stability, critical for pharmaceutical formulations . However, trientine’s primary amine groups enable metal chelation, whereas the target compound’s pyrrolidine and pyrazole groups suggest a different mechanism, possibly receptor modulation.
Azoamidine Dihydrochloride Initiators
Compounds like 2,2’-azobis(2-methyl-N-phenylpropionamidine) dihydrochloride () are water-soluble initiators used in polymerization. Their dihydrochloride form ensures solubility in aqueous systems, analogous to the target compound’s likely formulation advantages. However, their azo functional groups and aromatic substituents make them chemically distinct, limiting direct biological comparability .
Table 2: Comparison of Dihydrochloride Salts by Application
Biogenic Amine Dihydrochlorides
Putrescine dihydrochloride and cadaverine dihydrochloride () are dihydrochloride salts used as analytical standards. Their linear polyamine structures contrast with the target compound’s heterocyclic core, but their salt form facilitates precise quantification in chromatographic assays . This highlights the broader utility of dihydrochloride salts in enhancing compound stability and handling in both research and industrial settings.
Research Implications and Limitations
The discontinuation of the target compound limits current experimental access, necessitating synthetic alternatives or structural analogues like those in Tables 1–2. Comparative studies suggest that bromopyrazole derivatives with pyrrolidine or sulfonamide groups show promise in diverse applications, from enzyme inhibition to polymer chemistry. However, the lack of detailed pharmacokinetic data for the target compound underscores the need for further characterization of its solubility, toxicity, and biological targets.
Biological Activity
4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride (often abbreviated as 4-Br-PPY) is a chemical compound characterized by its unique molecular structure, which includes a bromine atom and a pyrrolidinyl group attached to a pyrazole ring. This compound has garnered interest in pharmaceutical research due to its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The molecular formula of 4-Br-PPY is C₇H₁₂BrCl₂N₃, and it exists as a dihydrochloride salt, enhancing its solubility in polar solvents. The presence of the bromine atom and the nitrogen atoms in the pyrazole ring contributes to its reactivity and biological activity.
1. Anti-inflammatory Properties
Research indicates that 4-Br-PPY exhibits significant anti-inflammatory activity. A study highlighted that compounds similar to 4-Br-PPY demonstrated inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Table 1: Comparison of Anti-inflammatory Activity
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone (1 µM) | 76 | 86 |
| 4-Br-PPY (10 µM) | 61–85 | 76–93 |
2. Antimicrobial Activity
Studies have shown that pyrazole derivatives, including 4-Br-PPY, possess antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating promising results against pathogens such as E. coli and S. aureus. The presence of specific functional groups significantly influences their antimicrobial efficacy .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| 4-Br-PPY | Moderate | High |
| Standard Antibiotic | High | High |
3. Anticancer Potential
The anticancer activity of 4-Br-PPY is under investigation, with preliminary studies suggesting it may reduce the viability of cancer cell lines such as A549 (lung cancer cells). The mechanism appears to involve the modulation of cellular pathways related to apoptosis and cell proliferation .
Table 3: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| 4-Br-PPY | A549 | 66 |
| Control (No Treatment) | A549 | 100 |
The biological activity of 4-Br-PPY is believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory responses and cancer progression. The bromine atom enhances its binding affinity, while the pyrrolidinyl group may facilitate interactions with biological macromolecules.
Case Studies
Several case studies have explored the pharmacological applications of pyrazole derivatives:
- Anti-inflammatory Studies : One study synthesized a series of pyrazole compounds that showed significant inhibition of TNF-α and IL-6 in vitro, suggesting potential therapeutic applications for inflammatory diseases .
- Antimicrobial Research : Another investigation focused on the synthesis of pyrazole derivatives that exhibited high activity against both Gram-positive and Gram-negative bacteria, emphasizing the importance of structural modifications for enhancing bioactivity .
- Anticancer Investigations : Ongoing research is assessing the cytotoxic effects of various pyrazole derivatives on different cancer cell lines, aiming to identify lead compounds for further development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride, and how are intermediates validated?
- Method : Employ multi-step synthesis, starting with bromination of pyrazole precursors followed by pyrrolidine substitution. Intermediate characterization requires 1H/13C NMR (e.g., DMSO-d6 solvent) and IR spectroscopy to confirm functional groups. For example, pyrazole ring formation can be verified via C–H stretching bands at ~3134 cm⁻¹ and carbonyl signals at ~1653 cm⁻¹ . Final dihydrochloride salt formation is achieved by treating the free base with HCl in ethanol, followed by recrystallization.
Q. Which analytical techniques are critical for assessing purity and structural integrity?
- Method : Use HPLC (>98% purity threshold) with UV detection at 254 nm for impurity profiling . Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ ion). Elemental analysis (C, H, N) should match theoretical values within ±0.4% . For crystalline validation, single-crystal X-ray diffraction resolves bond lengths (mean C–C = 0.004 Å) and confirms stereochemistry .
Q. What safety protocols are essential for handling this compound?
- Method : Follow GHS guidelines: use PPE (gloves, goggles), avoid inhalation (H335 hazard), and work in a fume hood. The compound may cause skin/eye irritation (H315/H319); neutralize spills with sodium bicarbonate . Store in airtight containers at 4°C to prevent hygroscopic degradation.
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro cytotoxicity and in vivo tolerability of dihydrochloride salts?
- Method : Compare cytotoxicity assays (e.g., fibroblast viability via MTT) with in vivo wound-healing models. For instance, octenidine dihydrochloride showed no adverse in vivo effects despite in vitro cytotoxicity, attributed to differential tissue binding and metabolic clearance . Adjust experimental models to include physiologically relevant concentrations and tissue-specific endpoints.
Q. What experimental strategies elucidate the compound’s epigenetic modulation mechanisms?
- Method : Investigate lysine-specific demethylase 1 (LSD1) inhibition via ChIP-seq to measure H3K4/H3K9 methylation changes . Pair this with RNA-seq to identify downstream gene expression shifts. Use dose-response assays (IC50 determination) and apoptosis markers (e.g., caspase-3 activation) to link epigenetic effects to antiproliferative activity.
Q. How can pharmacokinetic (PK) and tissue distribution studies be optimized for this compound?
- Method : Administer radiolabeled compound (e.g., ¹⁴C) in rodent models. Collect plasma/tissues at timed intervals and quantify via LC-MS/MS . Calculate PK parameters (t½, AUC) using non-compartmental analysis. For tissue distribution, autoradiography or whole-body imaging can localize accumulation, particularly in target organs like liver or tumors .
Q. What computational approaches predict target interactions and selectivity?
- Method : Perform molecular docking (AutoDock Vina) using X-ray crystallographic data (e.g., active site coordinates from related pyrrolidine derivatives) . Validate with molecular dynamics simulations (NAMD) to assess binding stability. Cross-reference with kinase profiling assays to exclude off-target effects.
Data Contradiction Analysis
Q. How should researchers address variability in biological activity across different batches?
- Method : Conduct batch-to-batch impurity profiling (HPLC-MS) to identify contaminants (e.g., brominated byproducts). Compare bioactivity in standardized assays (e.g., antimicrobial MIC against P. aeruginosa). If impurities correlate with reduced efficacy, refine purification steps (e.g., column chromatography) .
Q. Why might in vitro assays underestimate the compound’s in vivo efficacy?
- Method : Evaluate solubility and protein binding. Dihydrochloride salts often exhibit higher aqueous solubility, enhancing bioavailability in vivo. Use plasma protein binding assays (equilibrium dialysis) and adjust in vitro models with serum-containing media to better mimic physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
